

Spectral Analysis of 6-Fluoro-2-phenylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Fluoro-2-phenylquinoline

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This technical guide provides a comprehensive overview of the spectral analysis of **6-Fluoro-2-phenylquinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide presents predicted spectral data based on the well-characterized parent compound, 2-phenylquinoline, and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring and analyzing the spectral data are also provided, along with visual workflows to illustrate the analytical processes.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **6-Fluoro-2-phenylquinoline**. These predictions are derived from experimental data for 2-phenylquinoline, with adjustments made to account for the electronic effects of the fluorine substituent at the 6-position.

Table 1: Predicted ^1H NMR Spectral Data for **6-Fluoro-2-phenylquinoline**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.2	d	~8.5	H-4
~8.1	d	~8.5	H-8
~7.9	dd	~9.0, ~2.5	H-5
~7.8	m	-	H-2', H-6'
~7.7	dd	~9.0, ~4.5	H-7
~7.5	m	-	H-3', H-4', H-5'
~7.4	d	~8.5	H-3

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on the spectrum of 2-phenylquinoline and known fluorine substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data for **6-Fluoro-2-phenylquinoline**

Chemical Shift (δ , ppm)	Assignment
~160 (d, $J \approx 250$ Hz)	C-6
~156	C-2
~147	C-8a
~139	C-1'
~136	C-4
~131 (d, $J \approx 9$ Hz)	C-8
~130	C-4'
~129	C-2', C-6'
~128	C-3', C-5'
~127 (d, $J \approx 9$ Hz)	C-4a
~122 (d, $J \approx 26$ Hz)	C-5
~119	C-3
~110 (d, $J \approx 22$ Hz)	C-7

Solvent: CDCl_3 . Predictions are based on the spectrum of 2-phenylquinoline and known fluorine substituent effects.

Table 3: Predicted Key IR Absorption Bands for **6-Fluoro-2-phenylquinoline**

Wavenumber (cm^{-1})	Intensity	Assignment
3050-3100	Medium-Weak	C-H stretch (aromatic)
1600-1620	Medium	C=C stretch (quinoline ring)
1500-1580	Strong	C=C stretch (aromatic rings)
1200-1250	Strong	C-F stretch
800-850	Strong	C-H bend (out-of-plane)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for **6-Fluoro-2-phenylquinoline**

m/z	Relative Intensity	Assignment
223	High	[M] ⁺ (Molecular Ion)
222	Moderate	[M-H] ⁺
195	Moderate	[M-HCN] ⁺ or [M-F] ⁺
127	Moderate	[C ₁₀ H ₇] ⁺ (Naphthyl cation fragment)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation fragment)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized protocols for the spectral analysis of **6-Fluoro-2-phenylquinoline**.

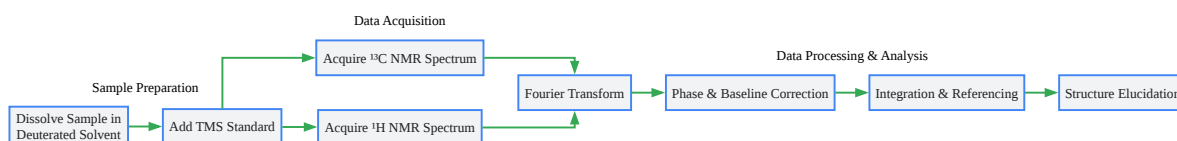
Nuclear Magnetic Resonance (NMR) Spectroscopy

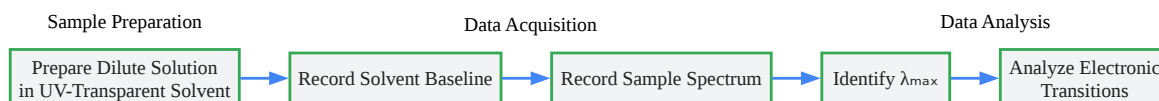
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **6-Fluoro-2-phenylquinoline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.
 - Integrate the proton signals and reference the chemical shifts to TMS.





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